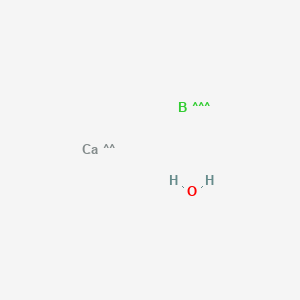
CID 156593711
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium tetraboron heptaoxide, with the chemical formula B4CaO7, is a compound that combines calcium and boron in a unique structure. This compound is known for its stability and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium tetraboron heptaoxide can be synthesized through the reaction of calcium oxide with boric acid under controlled conditions. The reaction typically involves heating the reactants to a high temperature to facilitate the formation of the desired compound.
Industrial Production Methods: In industrial settings, calcium tetraboron heptaoxide is produced by mixing calcium carbonate with boric acid and heating the mixture in a furnace. The reaction is carried out at temperatures ranging from 800°C to 1000°C to ensure complete conversion to calcium tetraboron heptaoxide.
Types of Reactions:
Oxidation: Calcium tetraboron heptaoxide can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: This compound can be reduced under specific conditions, often involving the use of reducing agents like hydrogen gas.
Substitution: Calcium tetraboron heptaoxide can participate in substitution reactions where one of its components is replaced by another element or compound.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen gas, carbon monoxide.
Substitution Reagents: Various metal salts and acids.
Major Products Formed:
Oxidation: Formation of higher oxidation state borates.
Reduction: Formation of lower oxidation state borates or elemental boron.
Substitution: Formation of new borate compounds with different metal ions.
Scientific Research Applications
Calcium tetraboron heptaoxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other boron-containing compounds.
Biology: Investigated for its potential role in biological systems, particularly in bone health due to its calcium content.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of glass and ceramics, where it acts as a flux to lower melting points and improve material properties.
Mechanism of Action
The mechanism by which calcium tetraboron heptaoxide exerts its effects involves its interaction with various molecular targets. In biological systems, the calcium component plays a crucial role in cellular signaling pathways, while the boron component can influence enzyme activity and metabolic processes. The compound’s ability to release calcium ions makes it valuable in applications related to bone health and cellular functions.
Comparison with Similar Compounds
Boric Acid (H3BO3): A simpler boron compound with different properties and applications.
Diboron Trioxide (B2O3): Another boron oxide with distinct chemical behavior.
Disodium Tetraborate (Na2B4O7):
Uniqueness of Calcium Tetraboron Heptaoxide: Calcium tetraboron heptaoxide stands out due to its unique combination of calcium and boron, providing a balance of properties from both elements. Its stability and versatility make it suitable for a wide range of applications, from industrial processes to scientific research.
Properties
Molecular Formula |
BCaH2O |
|---|---|
Molecular Weight |
68.91 g/mol |
InChI |
InChI=1S/B.Ca.H2O/h;;1H2 |
InChI Key |
XBZGYYDXLMSJHE-UHFFFAOYSA-N |
Canonical SMILES |
[B].O.[Ca] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340607.png)

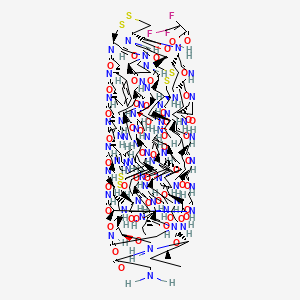
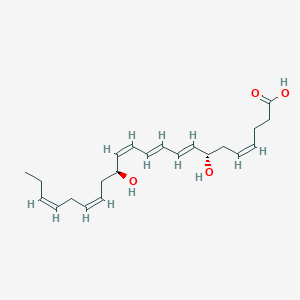
![N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride](/img/structure/B12340638.png)
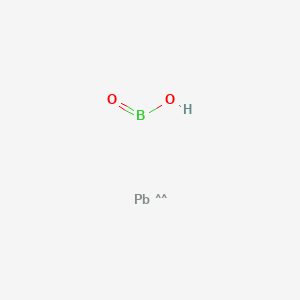
![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)
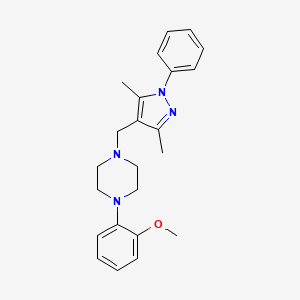
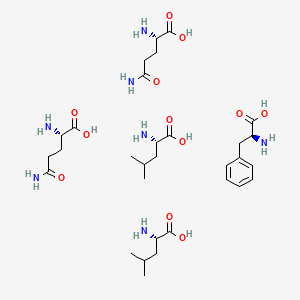
![3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12340666.png)


